molecular formula C19H26ClN5OS B1426201 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine CAS No. 885699-88-7

4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Cat. No.: B1426201
CAS No.: 885699-88-7
M. Wt: 408 g/mol
InChI Key: OFPYYFFQXGWGIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Background and significance of thieno[3,2-d]pyrimidine scaffold in medicinal chemistry

The thieno[3,2-d]pyrimidine scaffold has established itself as a cornerstone in modern drug discovery, representing a fused heterocyclic ring system with remarkable structural versatility and biological activity. This scaffold belongs to the broader family of thienopyrimidines, which exist in three distinct isomeric forms and have gained recognition for their structural relationship to purine bases found in deoxyribonucleic acid and ribonucleic acid. The thieno[3,2-d]pyrimidine framework comprises a significant class of heterocyclics that serve as a promising platform demonstrating diverse pharmacological activities across multiple therapeutic areas.

The biological significance of the thieno[3,2-d]pyrimidine scaffold stems from its ability to function as a bioisostere to both quinazoline and purine rings, which are essential components in numerous key biological processes within living cells. This structural similarity has made thieno[3,2-d]pyrimidine derivatives particularly attractive to researchers investigating novel therapeutic approaches. The scaffold has demonstrated remarkable versatility in medicinal chemistry applications, with documented activities including anti-cancer, anti-infectious, anticonvulsant, anti-diabetic, central nervous system protection, and osteoporosis treatment.

Recent advances in thieno[3,2-d]pyrimidine research have revealed the scaffold's potential in targeting multiple biological pathways simultaneously. The structural framework allows for extensive modification at various positions, enabling researchers to fine-tune pharmacological properties and optimize therapeutic efficacy. This adaptability has led to the development of compounds capable of inhibiting diverse protein targets, including kinases, receptors, and enzymes involved in critical cellular processes.

Historical development of thieno[3,2-d]pyrimidine derivatives as biochemical tools

The evolution of thieno[3,2-d]pyrimidine derivatives as biochemical tools represents a significant milestone in heterocyclic chemistry and drug discovery. The initial recognition of thienopyrimidines emerged from their structural relationship with naturally occurring purine bases, leading researchers to explore their potential as adenine and guanine bioisosteres. This fundamental observation provided the theoretical foundation for subsequent investigations into their biological activities and therapeutic applications.

Early research efforts focused on establishing synthetic methodologies for accessing thieno[3,2-d]pyrimidine derivatives with controlled substitution patterns. These investigations revealed that the position and nature of substituents significantly influence biological activity, leading to the development of comprehensive structure-activity relationship studies. The historical progression of thieno[3,2-d]pyrimidine research demonstrates a clear evolution from basic synthetic chemistry to sophisticated medicinal chemistry applications.

The emergence of thieno[3,2-d]pyrimidine derivatives as potent kinase inhibitors marked a pivotal moment in their development as biochemical tools. Researchers discovered that these compounds could effectively target various protein kinases, including focal adhesion kinase, fms-like tyrosine kinase 3, and ataxia telangiectasia mutated and rad3-related kinase. These discoveries established thieno[3,2-d]pyrimidine derivatives as valuable research tools for investigating kinase-mediated cellular processes and developing targeted therapeutic interventions.

The development of bifunctional inhibitors represents a more recent advancement in thieno[3,2-d]pyrimidine research. Scientists have successfully designed compounds capable of simultaneously targeting multiple biological pathways, such as phosphoinositide 3-kinase delta and bromodomain and extra-terminal proteins. This innovative approach demonstrates the continued evolution of thieno[3,2-d]pyrimidine derivatives as sophisticated biochemical tools capable of addressing complex biological challenges.

Discovery context of 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

The compound this compound represents a sophisticated example of modern thieno[3,2-d]pyrimidine derivative design, characterized by its complex molecular architecture and strategic positioning of functional groups. This compound, bearing the Chemical Abstracts Service registry number 885699-88-7, exemplifies the advanced synthetic strategies employed in contemporary medicinal chemistry to create highly specific biological tools.

The molecular formula C19H26ClN5OS reveals the compound's composition, incorporating multiple heteroatoms strategically positioned to enhance biological activity and selectivity. The presence of chlorine at position 2 of the thieno[3,2-d]pyrimidine core represents a critical structural feature, as halogen substitution at this position has been demonstrated to significantly influence biological activity in related compounds. The morpholine ring system at position 4 provides additional structural complexity and potential for specific protein-ligand interactions.

The cyclopropylmethyl-substituted piperazine moiety attached at position 6 through a methylene linker represents an innovative structural modification designed to enhance pharmacological properties. This substitution pattern suggests careful consideration of structure-activity relationships and optimization of molecular properties for specific biological targets. The molecular weight of 407.97 daltons positions this compound within an optimal range for drug-like properties while maintaining sufficient structural complexity for selective biological interactions.

The discovery and development of this specific derivative likely emerged from systematic structure-activity relationship studies aimed at optimizing thieno[3,2-d]pyrimidine scaffolds for particular therapeutic applications. The sophisticated substitution pattern suggests rational drug design approaches, potentially involving computational modeling and iterative synthetic optimization to achieve desired biological properties.

Research objectives and scientific relevance in biochemical investigations

The scientific investigation of this compound aligns with broader research objectives in thieno[3,2-d]pyrimidine derivative development, particularly focusing on the creation of selective and potent biological modulators. The compound's complex structure suggests its potential application in investigating multiple biochemical pathways and protein targets relevant to human health and disease.

Research objectives surrounding this compound likely encompass the exploration of its kinase inhibitory properties, given the established precedent of thieno[3,2-d]pyrimidine derivatives as effective kinase modulators. The structural features present in this compound, including the chlorine substitution and morpholine ring system, align with design principles demonstrated in other successful kinase inhibitors within this chemical class. These investigations contribute to the broader understanding of structure-activity relationships in thieno[3,2-d]pyrimidine-based kinase inhibitors.

The scientific relevance of this compound extends to its potential role in studying cellular processes mediated by specific protein targets. The unique substitution pattern may confer selectivity for particular protein families or individual targets, making it a valuable tool for elucidating biological mechanisms and pathways. Such investigations contribute to the fundamental understanding of cellular biology and provide insights that may inform therapeutic development efforts.

Contemporary research objectives also encompass the evaluation of thieno[3,2-d]pyrimidine derivatives as bifunctional inhibitors capable of simultaneously modulating multiple biological targets. The structural complexity of this compound suggests its potential utility in such applications, contributing to the development of more effective and selective therapeutic interventions. These multitarget approaches represent an emerging paradigm in drug discovery, emphasizing the importance of compounds capable of addressing complex biological networks rather than individual proteins.

Table 1: Structural Characteristics of this compound

Property Value
Chemical Abstracts Service Number 885699-88-7
Molecular Formula C19H26ClN5OS
Molecular Weight 407.97 daltons
International Union of Pure and Applied Chemistry Name This compound
Core Scaffold Thieno[3,2-d]pyrimidine
Key Substituents 2-Chloro, 4-Morpholine, 6-Cyclopropylmethylpiperazinylmethyl
Purity 95%

Table 2: Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives in Biological Applications

Compound Class Target Application Key Structural Features Reference
Thieno[3,2-d]pyrimidine-6-carboxamides Sirtuin inhibition Carboxamide functionality
Bifunctional derivatives Phosphoinositide 3-kinase delta and bromodomain inhibition Optimized linker regions
Halogenated derivatives Antiproliferative activity Strategic halogen positioning
Kinase-selective compounds Focal adhesion kinase inhibition Specific substitution patterns
Ataxia telangiectasia mutated and rad3-related inhibitors Deoxyribonucleic acid damage response Hybrid design elements

Properties

IUPAC Name

4-[2-chloro-6-[[4-(cyclopropylmethyl)piperazin-1-yl]methyl]thieno[3,2-d]pyrimidin-4-yl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN5OS/c20-19-21-16-11-15(13-24-5-3-23(4-6-24)12-14-1-2-14)27-17(16)18(22-19)25-7-9-26-10-8-25/h11,14H,1-10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPYYFFQXGWGIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)CC3=CC4=C(S3)C(=NC(=N4)Cl)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the piperazine and morpholine rings. Key steps include:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Chlorination: Introduction of the chlorine atom at the 2-position of the thieno[3,2-d]pyrimidine ring.

    Attachment of Piperazine Moiety: This involves the reaction of the chlorinated intermediate with 4-(cyclopropylmethyl)piperazine.

    Morpholine Ring Introduction: The final step involves the coupling of the intermediate with morpholine under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: The piperazine and morpholine rings can engage in coupling reactions with other organic moieties.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Synthetic Routes

The synthesis of 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thieno[3,2-d]pyrimidine Core : This involves cyclization under controlled conditions.
  • Chlorination : Introduction of the chlorine atom at the 2-position.
  • Attachment of Piperazine Moiety : Reaction with 4-(cyclopropylmethyl)piperazine.
  • Morpholine Ring Introduction : Coupling with morpholine under suitable conditions.

Medicinal Chemistry

This compound is being studied for its potential as a therapeutic agent due to its unique structure and biological activity. Research indicates that it may interact with specific molecular targets, modulating their activity which could lead to the development of new drugs.

Biological Research

The compound serves as a probe in biological studies to investigate various pathways and interactions within cells. Its ability to bind to enzymes or receptors makes it valuable for understanding complex biological systems.

Chemical Biology

In chemical biology, it is used to explore interactions between small molecules and biological macromolecules, aiding in drug discovery and development processes.

Industrial Applications

Potential applications in material science or as catalysts in chemical reactions are also being explored. The compound's unique properties could lead to innovations in various industrial processes.

Case Studies and Research Findings

  • Therapeutic Potential : Studies have shown that derivatives of thieno[3,2-d]pyrimidine exhibit significant pharmacological activities, including anti-cancer properties. The specific interactions of this compound with cancer cell lines have been documented, indicating its potential as an anti-cancer agent.
  • Biological Pathway Investigation : Research utilizing this compound has provided insights into its role as an inhibitor in specific signaling pathways associated with disease progression, particularly in oncology and neurobiology.
  • Chemical Reactivity Studies : Various chemical reactions involving this compound have been studied, including substitution reactions where the chlorine atom can be replaced by other nucleophiles, leading to the synthesis of novel derivatives with enhanced properties.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs of this compound differ primarily in the substituents on the piperazine ring and the thienopyrimidine scaffold. Below is a detailed analysis of structural and functional differences:

Structural Modifications and Molecular Properties

Compound ID Substituents on Piperazine Molecular Weight (g/mol) Key Features
Target Compound 4-(Cyclopropylmethyl) ~550 (estimated) Cyclopropylmethyl enhances lipophilicity and metabolic stability; moderate steric bulk
Analog 1 (EP 2 402 347 A1) 4-Methyl ~500 (estimated) Methyl group reduces steric hindrance, potentially improving solubility but decreasing target affinity
Analog 2 (EP 2 402 347 A1) 4-Methanesulfonyl, 3,5-Dimethyl 542.25 Sulfonyl group increases polarity; dimethyl substitution introduces conformational rigidity
Analog 3 (EP 2 402 347 A1) 4-Cyclopropanesulfonyl ~580 (estimated) Sulfonyl group enhances hydrogen bonding; cyclopropane increases steric demand
Analog 4 (CAS 1146955-37-4) 4-Methylsulfonyl + Indazol-4-yl 597.8 Bulky indazole substituent improves target selectivity; higher molecular weight may reduce bioavailability

Research Findings and Implications

  • Kinase Inhibition: Thienopyrimidine derivatives with morpholine and modified piperazine groups show broad-spectrum kinase inhibitory activity. The target compound’s cyclopropylmethyl group may confer selectivity for lipid kinases like PI3Kγ .
  • Metabolic Stability : Cycloalkyl substituents (e.g., cyclopropylmethyl) reduce CYP450-mediated oxidation, as evidenced by in vitro microsomal assays (t1/2 > 120 min vs. <60 min for methyl analogs) .
  • Toxicity: Piperazine sulfonylation (Analog 2, 3) reduces off-target hERG channel binding (IC50 > 10 μM) compared to non-sulfonylated analogs (IC50 ~1 μM) .

Biological Activity

The compound 4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine (CAS No. 885699-88-7) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26ClN5OSC_{19}H_{26}ClN_{5}OS, with a molecular weight of approximately 407.96 g/mol. The compound features a complex structure that includes a morpholine ring, a thienopyrimidine moiety, and a piperazine derivative, which may contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds, indicating that modifications in the structure can significantly influence their efficacy against various cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values ranging from 80 nM to 1 µM against colorectal cancer cells .

Case Study: In Vitro Efficacy

In vitro assays have demonstrated that derivatives of thienopyrimidines exhibit potent inhibitory effects on tumor cell proliferation. A notable study indicated that structural modifications can lead to enhanced activity against breast cancer cell lines such as MDA-MB-468, where specific derivatives achieved up to 77% tumor growth inhibition in xenograft models .

The proposed mechanism of action for this class of compounds involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. Compounds similar to the target compound have been shown to bind at the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase . This mechanism is critical for their anticancer properties.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of such compounds. While specific data on the target compound is limited, related compounds have shown promising metabolic stability and low toxicity profiles in preliminary studies .

Table 1: Comparative Biological Activity

Compound NameIC50 (nM)Cancer TypeMechanism of Action
Compound A80ColorectalTubulin polymerization inhibitor
Compound B200Breast CancerG2/M phase arrest
Target CompoundTBDTBDTBD

Table 2: Pharmacokinetic Properties (Hypothetical)

PropertyValue
Oral BioavailabilityTBD
Half-lifeTBD
Metabolic StabilityHigh
Toxicity LevelLow

Q & A

Q. What synthetic strategies are effective for constructing the thieno[3,2-d]pyrimidine core in this compound?

The thieno[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation reactions. A validated approach involves reacting substituted thiophene derivatives with amidines or guanidines under basic conditions. For example, in analogous compounds, refluxing 2-aminothiophene-3-carbonitrile with urea in ethanol yielded the pyrimidine ring . Critical parameters include temperature control (reflux at 80–90°C) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Post-cyclization modifications, such as chlorination at the 2-position, can be achieved using POCl₃ .

Q. How can structural characterization be optimized for this compound?

Multi-modal spectroscopic analysis is essential:

  • NMR : Use ¹H and ¹³C NMR to confirm substituent positions (e.g., morpholine and piperazine integration). For example, morpholine protons typically appear as a triplet near δ 3.7 ppm .
  • IR : Identify key functional groups (e.g., C-Cl stretching at ~750 cm⁻¹, morpholine C-O-C vibrations at ~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) or ESI-MS can verify molecular weight and fragmentation patterns, especially for complex heterocycles .

Q. What safety precautions are critical during synthesis?

  • Chlorination agents (e.g., POCl₃) : Use anhydrous conditions, handle in a fume hood, and neutralize waste with ice-cold NaOH .
  • Cyclopropane derivatives : Avoid open flames due to flammability risks; store under inert gas .
  • General protocols: Follow P210 (avoid ignition sources) and P301+P310 (emergency response for ingestion) guidelines .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). To address this:

  • Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation. Compounds with morpholine/piperazine substituents may exhibit enhanced metabolic stability due to reduced oxidation .
  • Solubility Optimization : Introduce hydrophilic groups (e.g., morpholine) via Mannich reactions (e.g., formaldehyde/morpholine reflux in ethanol) to improve aqueous solubility .
  • In Vivo PK/PD Studies : Monitor plasma concentrations and correlate with target engagement (e.g., enzyme inhibition assays) .

Q. What structure-activity relationship (SAR) trends are observed for analogs of this compound?

Key SAR findings from related thienopyrimidines include:

  • Piperazine Substitution : Cyclopropylmethyl groups (as in this compound) enhance blood-brain barrier penetration compared to bulkier aryl groups .
  • Morpholine Position : 4-Morpholinyl substitution improves kinase inhibition potency by ~3-fold compared to 2-substituted analogs, likely due to steric and electronic effects .
  • Chlorine at C2 : Critical for binding to hydrophobic pockets in enzyme active sites; replacing Cl with F or Me reduces activity by >50% .

Q. How can low yields in the final coupling step (piperazine-thienopyrimidine linkage) be mitigated?

Common issues and solutions:

  • Coupling Reagents : Use EDCI/HOBt in DCM for amide bond formation between piperazine and thienopyrimidine moieties. Yields improve with stoichiometric control (1.2 eq. piperazine derivative) .
  • Side Reactions : Competing N-alkylation can be minimized by protecting secondary amines (e.g., Boc groups) prior to coupling .
  • Purification : Employ flash chromatography (silica gel, gradient elution with EtOAc/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. What computational methods are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or BRAF). The morpholine oxygen often forms hydrogen bonds with catalytic lysine residues .
  • MD Simulations : GROMACS or AMBER can assess stability of ligand-target complexes over 100-ns trajectories, highlighting critical binding residues .
  • QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict inhibitory activity .

Methodological Notes

  • Synthetic References : Avoid protocols from non-peer-reviewed sources (e.g., BenchChem). Prioritize literature with detailed characterization (e.g., melting points, spectral data) .
  • Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., X-ray crystallography for ambiguous NMR assignments) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-6-((4-(cyclopropylmethyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.